molecular formula C7H7I2N B3217373 2,4-Diiodo-5-methylaniline CAS No. 117832-10-7

2,4-Diiodo-5-methylaniline

Cat. No.: B3217373
CAS No.: 117832-10-7
M. Wt: 358.95 g/mol
InChI Key: GVHUSDOTSIVVCD-UHFFFAOYSA-N
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Description

2,4-Diiodo-5-methylaniline (CAS 117832-10-7) is a halogenated aromatic amine with the molecular formula C₇H₇I₂N and a molecular weight of 400.95 g/mol. Its structure features two iodine atoms at the 2- and 4-positions of the benzene ring and a methyl group at the 5-position (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of fluorescent dyes and specialty chemicals .

Properties

IUPAC Name

2,4-diiodo-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHUSDOTSIVVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306267
Record name 2,4-Diiodo-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117832-10-7
Record name 2,4-Diiodo-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117832-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diiodo-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methylaniline typically involves the iodination of 5-methylaniline. One common method is the reaction of 5-methylaniline with iodine in the presence of an oxidizing agent such as ammonium persulfate. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the iodination process.

Industrial Production Methods: Industrial production of 2,4-Diiodo-5-methylaniline may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: 2,4-Diiodo-5-methylaniline can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.

    Reduction Reactions: Reduction of the iodine atoms can lead to the formation of 5-methylaniline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted anilines.

    Oxidation Products: Products can include nitro compounds or quinones.

    Reduction Products: The primary product is 5-methylaniline.

Scientific Research Applications

2,4-Diiodo-5-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-5-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms can enhance the compound’s ability to interact with biological molecules, potentially increasing its efficacy in therapeutic applications.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Positional Isomers
  • 2,4-Diiodo-6-methylaniline (CAS 117832-09-4):
    • Molecular Formula : C₇H₇I₂N (same as 2,4-Diiodo-5-methylaniline).
    • Key Difference : Methyl group at the 6-position instead of 3.
    • Impact : Altered steric and electronic effects influence reactivity. For example, the 6-methyl group may hinder electrophilic substitution at adjacent positions .
Halogen-Substituted Analogs
  • 2,4-Diiodoaniline (CAS 533-70-0): Molecular Formula: C₆H₅I₂N. Key Difference: Lacks the methyl group, reducing steric bulk. Impact: Higher solubility in polar solvents compared to methylated derivatives. Used in cross-coupling reactions due to accessible amino group .
  • 5-Bromo-4-iodo-2-methylaniline (CAS 5792-80-3):
    • Molecular Formula : C₇H₇BrIN.
    • Key Difference : Bromine replaces one iodine atom.
    • Impact : Lower molecular weight (315.95 g/mol ) and distinct reactivity in Suzuki-Miyaura couplings due to bromine’s higher electronegativity .
Mixed Halogen/Methyl Derivatives
  • 4-Chloro-2-iodo-5-methylaniline (CAS 1373233-50-1):
    • Molecular Formula : C₇H₇ClIN.
    • Key Difference : Chlorine replaces one iodine atom.
    • Impact : Reduced molecular weight (275.50 g/mol ) and altered electronic properties, favoring nucleophilic aromatic substitution .

Functional Group Variations

Nitro-Substituted Analogs
  • 5-Iodo-4-methyl-2-nitroaniline (CAS 97113-38-7): Molecular Formula: C₇H₇IN₂O₂. Key Difference: Nitro group (-NO₂) at the 2-position. Impact: The nitro group is strongly electron-withdrawing, decreasing the basicity of the amino group and directing further substitution to meta positions .
Methoxy-Substituted Analogs
  • 2,4-Dichloro-5-methoxyaniline (CAS 100849-37-4): Molecular Formula: C₇H₇Cl₂NO. Key Difference: Methoxy (-OCH₃) group at the 5-position. Impact: The electron-donating methoxy group enhances resonance stabilization, increasing stability under acidic conditions .

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Suppliers (Count)
2,4-Diiodo-5-methylaniline 117832-10-7 C₇H₇I₂N 400.95 2-I, 4-I, 5-CH₃ 3
2,4-Diiodo-6-methylaniline 117832-09-4 C₇H₇I₂N 400.95 2-I, 4-I, 6-CH₃ 11
2,4-Diiodoaniline 533-70-0 C₆H₅I₂N 344.93 2-I, 4-I 17
5-Bromo-4-iodo-2-methylaniline 5792-80-3 C₇H₇BrIN 315.95 2-CH₃, 4-I, 5-Br 1
4-Chloro-2-iodo-5-methylaniline 1373233-50-1 C₇H₇ClIN 275.50 2-I, 4-Cl, 5-CH₃ 1

Key Observations :

  • Commercial Availability : 2,4-Diiodoaniline has the highest supplier count (17), likely due to its versatility in cross-coupling reactions.
  • Steric Effects: Methylated derivatives (e.g., 2,4-Diiodo-5-methylaniline) are less soluble in water but more lipophilic, favoring use in non-polar reaction systems .
  • Reactivity Trends : Iodine’s lower electronegativity compared to bromine or chlorine facilitates oxidative elimination reactions, making diiodo compounds valuable in metal-catalyzed syntheses .

Biological Activity

2,4-Diiodo-5-methylaniline is an organic compound with the molecular formula C7_7H7_7I2_2N, characterized by its unique structure featuring two iodine atoms and a methyl group attached to an aniline backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen substituents is known to enhance biological interactions, making this compound a subject of various studies.

The chemical reactivity of 2,4-diiodo-5-methylaniline is influenced by its functional groups. It can undergo nucleophilic substitution reactions, oxidation, and reduction processes. The iodine atoms contribute to the compound's lipophilicity, which is advantageous for biological applications.

Antimicrobial Properties

Research has indicated that 2,4-diiodo-5-methylaniline exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound have shown effectiveness against various bacterial strains. The halogen substituents enhance the compound's ability to interact with microbial cell membranes, leading to increased cytotoxicity.

Anticancer Activity

The anticancer potential of 2,4-diiodo-5-methylaniline has also been investigated. Compounds with similar structures have displayed cytotoxic effects against several cancer cell lines. For instance, studies have reported that derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving disruption of cellular signaling pathways.

The exact mechanism of action for 2,4-diiodo-5-methylaniline is not fully elucidated; however, it is believed to involve the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.
  • Interference with DNA Synthesis : Similar compounds have been shown to affect DNA replication processes.

Case Studies

  • Antimicrobial Study : In a comparative study on the antimicrobial efficacy of various halogenated anilines, 2,4-diiodo-5-methylaniline was found to be among the most effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines revealed that 2,4-diiodo-5-methylaniline significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,4-Dibromo-5-methylanilineC7_7H7_7Br2_2NContains bromine; used in dye synthesis.
4-IodoanilineC6_6H6_6INSimpler structure; used in pharmaceuticals.
3-Iodo-4-methylanilineC7_7H8_8INSimilar methyl substitution; studied for antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diiodo-5-methylaniline
Reactant of Route 2
2,4-Diiodo-5-methylaniline

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